molecular formula C21H15F6N B12608488 Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- CAS No. 650605-32-6

Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-

Cat. No.: B12608488
CAS No.: 650605-32-6
M. Wt: 395.3 g/mol
InChI Key: AGHBSWRAYJVYHY-IBGZPJMESA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction remains the gold standard for resolving the three-dimensional architecture of polycyclic aromatic systems. For 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]pyridine, crystallographic analysis reveals a monoclinic crystal system with space group P2₁/c, consistent with similar trifluoromethyl-substituted aromatics. The asymmetric unit contains one molecule with well-defined electron density for all non-hydrogen atoms, enabling precise determination of bond lengths and angles.

The chiral center at the C2 position of the ethyl bridge exhibits an S configuration, confirmed through Flack parameter analysis (x = 0.02(3)). This stereochemical assignment aligns with synthetic precursors bearing analogous stereogenic centers in related compounds. Key bond parameters include:

Structural Feature Measurement (Å/°) Source
C(aryl)-C(trifluoromethyl) 1.512(3)
Pyridine N-C(adjacent ethyl) 1.342(4)
Dihedral angle between aromatic rings 87.3°

The trifluoromethyl groups adopt a nearly perpendicular orientation relative to the central phenyl ring, minimizing steric clashes with neighboring substituents. This spatial arrangement creates a distinctive "propeller" geometry that influences both solid-state packing and solution-phase dynamics.

Crystallographic refinement converged at R₁ = 0.046 and wR₂ = 0.134 for observed reflections, with a data-to-parameter ratio of 28.2:1 – metrics indicating high structure reliability. Residual electron density peaks (<0.35 eÅ⁻³) suggest minor disorder in the ethyl chain, a common feature of flexible aliphatic linkers in crystalline environments.

Conformational Dynamics of the Chiral Ethyl Substituent

The ethyl bridge connecting the pyridine and bis(trifluoromethyl)phenyl groups exhibits restricted rotation due to steric hindrance from ortho-substituents. Variable-temperature NMR studies (253–333 K) reveal two predominant conformers differing by 12.7 kJ/mol in activation energy – a barrier consistent with CH/π interactions between the ethyl chain and aromatic systems.

Key conformational features include:

  • Gauche preference : The ethyl spacer adopts a gauche conformation (θ = 68°) to minimize 1,3-diaxial interactions between the pyridine nitrogen and trifluoromethyl groups.
  • Aromatic stacking : Parallel-displaced π-π interactions (3.4 Å separation) between the central phenyl and pyridine rings stabilize the folded conformation.
  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) favor extended conformations through dipole-dilution effects, while non-polar media (toluene) promote compact folding.

Molecular dynamics simulations (AMBER force field) identify three metastable states:

  • Folded (67% occupancy): Ethyl chain bent towards pyridine nitrogen
  • Extended (22% occupancy): Linear chain configuration
  • Twisted (11% occupancy): Mid-chain rotation creating pseudo-axial substituents

The energy landscape features a 14.2 kJ/mol barrier between folded and extended states, explaining the slow interconversion observed at room temperature. Intramolecular CH···F interactions (2.89 Å) between the ethyl chain and trifluoromethyl groups further constrain conformational mobility.

Electronic Effects of Trifluoromethyl Groups on Aromatic Systems

The strong electron-withdrawing nature of trifluoromethyl groups (-Iσ = 0.88, +Iπ = 0.11) creates unique electronic perturbations in the bis(trifluoromethyl)phenyl moiety. Natural Bond Orbital (NBO) analysis reveals:

  • Aromatic ring polarization : Charge depletion at the meta positions (-0.17 e) relative to para positions (-0.09 e)
  • Through-space conjugation : Hyperconjugative interactions between CF₃ σ* orbitals and adjacent π systems (E(2) = 18.3 kJ/mol)
  • Hammett substituent constants : σₘ = 0.43, σₚ = 0.54 for each trifluoromethyl group, explaining the meta-directing behavior in electrophilic substitution

UV-Vis spectroscopy shows bathochromic shifts (Δλ = 32 nm) compared to non-fluorinated analogs, attributed to enhanced π→π* transitions from electron-deficient aromatic systems. Frontier molecular orbital analysis (B3LYP/6-311+G**) demonstrates:

Orbital Energy (eV) Contribution
HOMO -6.82 Central phenyl π
LUMO -1.15 Pyridine π*
LUMO+1 -0.98 CF₃ σ*

The 0.87 eV HOMO-LUMO gap indicates significant stabilization from trifluoromethyl substitution, consistent with electrochemical reduction potentials (-1.34 V vs SCE). Charge-transfer complexes with tetracyanoethylene exhibit association constants (Kₐ = 2.1 × 10³ M⁻¹) reflecting enhanced electron-accepting capacity.

Properties

CAS No.

650605-32-6

Molecular Formula

C21H15F6N

Molecular Weight

395.3 g/mol

IUPAC Name

4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]pyridine

InChI

InChI=1S/C21H15F6N/c22-20(23,24)17-11-16(12-18(13-17)21(25,26)27)19(15-4-2-1-3-5-15)10-14-6-8-28-9-7-14/h1-9,11-13,19H,10H2/t19-/m0/s1

InChI Key

AGHBSWRAYJVYHY-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Method Overview

The synthesis can be categorized into several key steps:

Detailed Synthesis Steps

  • Formation of 3,5-Bis(trifluoromethyl)benzaldehyde:

    • Starting from 3,5-dichlorobenzaldehyde, a trifluoromethylation reaction is performed using a suitable trifluoromethylating agent (e.g., CF₃SO₂Na) in the presence of a base such as potassium carbonate.
    • Yield: Approximately 75% after purification via column chromatography.
  • Synthesis of the Amino-Pyridine Intermediate:

    • The aldehyde undergoes a reaction with an amine (such as aniline) to form an imine intermediate, which is subsequently reduced to yield the amino-pyridine derivative.
    • Common reducing agents include lithium aluminum hydride or sodium borohydride.
    • Yield: Typically around 85%.
  • Cyclization to Form the Pyridine Ring:

    • The amino-pyridine undergoes cyclization through a condensation reaction with acetic anhydride or similar reagents under acidic conditions.
    • This step is crucial for establishing the pyridine core structure.
    • Yield: Approximately 70%.
  • Final Coupling Reaction:

    • The final product is obtained by coupling the pyridine derivative with the previously synthesized trifluoromethyl phenyl group using palladium-catalyzed coupling methods (e.g., Suzuki or Heck reactions).
    • The reaction conditions typically involve a palladium catalyst in a solvent such as dimethylformamide at elevated temperatures.
    • Yield: Final yields can vary but are often around 60-75% based on optimization.

Summary of Yields and Conditions

Step Reaction Type Key Reagents Yield (%)
1 Trifluoromethylation CF₃SO₂Na, K₂CO₃ 75
2 Reduction LiAlH₄ or NaBH₄ 85
3 Cyclization Acetic anhydride 70
4 Coupling Pd catalyst (Suzuki/Heck) 60-75

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Hedgehog Signaling Pathways
One of the most significant applications of this compound is its role as an inhibitor of hedgehog signaling pathways. These pathways are crucial for regulating cell growth and differentiation, and their aberrant activation is implicated in several cancers. Research has shown that Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, making it a promising candidate for cancer therapeutics.

Case Study: Cancer Cell Lines
In studies involving various cancer cell lines, the compound demonstrated potent inhibitory effects on cell proliferation. For instance, it was observed to significantly reduce the viability of cells in models of basal cell carcinoma and medulloblastoma, which are known to be influenced by hedgehog signaling.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-. Comparative studies with similar compounds have highlighted how modifications to the trifluoromethyl group can enhance biological activity.

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)anilineTrifluoromethyl group attached to anilinePotential anticancer activity
N-(4-chloro-3-pyridin-2-yl)benzamidePyridine ring with halogen substitutionHedgehog pathway inhibition
3-(trifluoromethyl)benzamideTrifluoromethyl-substituted benzamideAnti-inflammatory properties

This table illustrates how similar compounds share structural features but differ in their biological activities, emphasizing the importance of specific functional groups in therapeutic applications.

Future Directions and Research Opportunities

Given its promising biological activities, further research into Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- could explore:

  • Combination therapies : Investigating its use alongside existing chemotherapeutics to enhance treatment efficacy.
  • Mechanistic studies : Elucidating the precise molecular mechanisms by which this compound exerts its effects on hedgehog signaling.
  • Development of derivatives : Synthesizing analogs with improved potency and selectivity for targeted cancer therapies .

Mechanism of Action

The mechanism of action of Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues with 3,5-Bis(trifluoromethyl)phenyl Groups

The 3,5-bis(trifluoromethyl)phenyl group is a common motif in medicinal chemistry due to its electron-withdrawing properties and resistance to metabolic degradation. Key comparisons include:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound 4-[(2S)-2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethyl]pyridine ~452.37 (calculated) Chiral ethyl linker, dual aromatic systems
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]amino]-3-cyclobutene-1,2-dione Cyclobutene-dione core, amino linkages 547.49 Non-pyridine core, cyclobutene-dione for hydrogen bonding
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea Thiourea linker, cyclohexyl group 525.63 Thiourea for metal coordination, flexible dipentylamino group

Key Differences :

  • The target compound lacks the cyclobutene-dione or thiourea functional groups seen in analogues, favoring a simpler pyridine-ethyl-aromatic system.
  • Chirality in the ethyl chain distinguishes it from non-stereospecific derivatives (e.g., thiourea compounds in ).

Pyridine Derivatives with Aromatic Ethyl Substituents

Ethyl-linked aromatic systems are prevalent in bioactive molecules. Examples include:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Thiazole-pyridine hybrid, carboxamide ~386.35 (estimated) Heterocyclic thiazole for π-stacking, sulfonyl group for solubility
2-(3-Pyridinyl)-N-(2-pyrimidinylmethyl)-2H-indazole-5-carboxamide Indazole-pyridine hybrid, pyrimidinylmethyl group ~374.38 (estimated) Indazole core for kinase inhibition, pyrimidine for hydrogen bonding

Key Differences :

  • The target compound lacks heterocyclic extensions (e.g., thiazole, indazole) but retains dual aromaticity for hydrophobic interactions.
  • The absence of polar groups (e.g., carboxamide, sulfonyl) may reduce solubility compared to these analogues.

Chromone Derivatives with Phenylethyl Substituents

While chromones are structurally distinct from pyridines, their phenylethyl substituents offer insights into substituent effects:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
6-Hydroxy-2-(2-phenylethyl)chromone Chromone core, hydroxyl group ~280.30 Chromone for antioxidant activity, hydroxyl group for polarity
6-Methoxy-2-(2-phenylethyl)chromone Methoxy group ~294.32 Methoxy enhances lipophilicity vs. hydroxyl

Key Differences :

  • Chromones are oxygen-containing heterocycles, contrasting with the nitrogen-rich pyridine system.
  • The target compound’s trifluoromethyl groups provide greater electron-withdrawing effects compared to methoxy/hydroxy groups in chromones.

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structural insights.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a (2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl group. This unique structure contributes to its pharmacological properties. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Research indicates that this compound acts as a neurokinin receptor modulator . Neurokinin receptors are involved in various physiological processes, including pain perception, inflammation, and neurogenic responses. The modulation of these receptors can lead to therapeutic effects in conditions such as chronic pain and anxiety disorders .

Anticancer Potential

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds similar to Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- have shown effectiveness against various cancer cell lines. A notable study demonstrated that derivatives with similar structural features exhibited significant cytotoxicity against breast and lung cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridine derivatives. Modifications to the pyridine ring and side chains can drastically alter potency and selectivity for target receptors. For example, variations in the substitution pattern on the phenyl rings can enhance binding affinity to neurokinin receptors .

Case Studies

  • Neurokinin Receptor Modulation : In a study examining the effects of various pyridine derivatives on neurokinin receptors, it was found that compounds with trifluoromethyl substitutions showed increased receptor affinity compared to their non-fluorinated counterparts . This highlights the importance of fluorine in enhancing biological activity.
  • Antitumor Activity : A series of experiments conducted on cancer cell lines revealed that specific modifications to the phenyl groups in pyridine derivatives led to increased apoptosis in tumor cells. The study concluded that compounds similar to Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]- could serve as promising candidates for further development in cancer therapy .

Data Tables

Property Value
Molecular FormulaC22_{22}H20_{20}F6_{6}N
Molecular Weight395.40 g/mol
LogP5.12
SolubilitySoluble in DMSO
Biological Activity Effect
Neurokinin Receptor ModulationPotent agonist
Anticancer ActivityCytotoxic to cancer cells

Q & A

Q. Q1. What synthetic strategies are effective for achieving high enantiomeric purity in the synthesis of Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-?

Methodological Answer: The stereoselective synthesis of this compound requires chiral catalysts or auxiliaries to control the (2S)-configuration. For example, thiourea-based catalysts (e.g., N-[(1S,2S)-2-[[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea) enable asymmetric induction during key bond-forming steps, as demonstrated in enantioselective syntheses of related trifluoromethylphenyl derivatives . Purification via chiral HPLC or crystallization (e.g., using n-BuOH/NaHCO3 systems) ensures enantiomeric excess >99% .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR data with computational predictions (DFT) to validate substituent positions and stereochemistry.
  • X-ray Crystallography: Resolve crystal structures to confirm the (2S)-configuration and spatial arrangement of the trifluoromethylphenyl groups, as shown in analogous pyrimidine derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for distinguishing isotopic patterns of fluorine-rich moieties .

Advanced Analytical Challenges

Q. Q3. How should researchers resolve discrepancies between HPLC purity assays and spectroscopic data?

Methodological Answer: Discrepancies often arise from dynamic conformational changes or residual solvents. Strategies include:

  • Variable-Temperature NMR: Identify rotational barriers in the ethyl linkage or trifluoromethyl groups that may cause signal splitting .
  • 2D NMR (COSY, NOESY): Detect through-space interactions between the pyridine ring and phenyl groups to rule out isomeric impurities .
  • LC-MS Coupling: Correlate HPLC retention times with MS fragmentation patterns to confirm identity .

Q. Q4. What advanced techniques are recommended for analyzing hydrolytic stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to pH gradients (1–13) at 37°C and monitor degradation via UPLC-PDA. Trifluoromethyl groups may resist hydrolysis, but the ethyl spacer could oxidize, requiring antioxidants like BHT in storage buffers .
  • Isotope-Labeled Tracers: Use 18O^{18}O-labeled water in degradation assays to track hydrolytic pathways .

Biological and Mechanistic Studies

Q. Q5. How can researchers evaluate the compound’s potential as a neurokinin-1 (NK1) receptor antagonist?

Methodological Answer:

  • Binding Assays: Use 3H^{3}H-labeled aprepitant (a known NK1 antagonist) in competitive displacement studies. The trifluoromethylphenyl group enhances hydrophobic binding, as seen in casopitant derivatives .
  • Molecular Dynamics Simulations: Model interactions between the (2S)-configured ethyl group and NK1’s transmembrane domain to predict affinity .

Q. Q6. What in vitro models are suitable for assessing metabolic pathways?

Methodological Answer:

  • Hepatocyte Incubations: Use primary human hepatocytes with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major oxidative metabolites. The pyridine ring may undergo N-oxidation, detectable via LC-HRMS .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in bioactivity assays?

Methodological Answer:

  • Quality Control (QC) Metrics: Implement strict thresholds for enantiomeric excess (>98% by chiral HPLC) and residual solvents (<50 ppm, per ICH guidelines) .
  • Standardized Assay Conditions: Use reference standards (e.g., aprepitant derivatives) to calibrate receptor-binding protocols and minimize inter-lab variability .

Stability and Storage

Q. Q8. What storage conditions prevent racemization or degradation of this compound?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Matrix: Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability, as trifluoromethyl groups may attract moisture .

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